1-Aminocyclohexane-1,4-dicarboxylic acid

Descripción general

Descripción

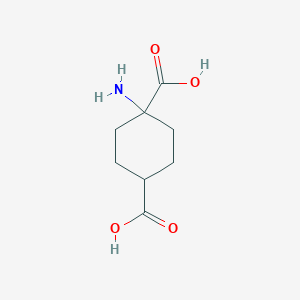

1-Aminocyclohexane-1,4-dicarboxylic acid is a chemical compound characterized by a cyclohexane ring substituted with an amino group and two carboxylic acid groups at the 1 and 4 positions

Métodos De Preparación

The synthesis of 1-Aminocyclohexane-1,4-dicarboxylic acid can be achieved through several routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve the hydrogenation of terephthalic acid to yield the desired compound .

Análisis De Reacciones Químicas

1-Aminocyclohexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Aminocyclohexane-1,4-dicarboxylic acid is characterized by its cyclohexane ring with an amino group and two carboxylic acid groups located at the 1 and 4 positions. Its molecular formula is , and it has a molar mass of approximately 187.195 g/mol .

Chemistry

- Building Block for Synthesis : ACDA serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

- Ligand in Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming complexes with metal ions which can be useful in catalysis and material science.

Biology

- Enzyme Inhibition : Research indicates that ACDA may play a role in biological systems by inhibiting specific enzymes. This property is crucial for understanding metabolic pathways and developing inhibitors for therapeutic purposes .

- Receptor Binding : The compound's structure allows it to interact with biological receptors, potentially modulating their activity and influencing physiological responses.

Medicine

- Therapeutic Applications : Ongoing studies are investigating the use of ACDA in drug development. Its ability to target specific molecular pathways makes it a candidate for developing new pharmaceuticals aimed at various diseases .

- Synthesis of Active Pharmaceutical Ingredients : ACDA derivatives have been noted for their utility in synthesizing optically active compounds that are significant in pharmaceutical applications .

Industry

- Production of Polymers : ACDA is used as an intermediate in the synthesis of polymers, contributing to the production of materials with desirable properties such as heat resistance and environmental stability .

- Synthetic Resins and Fibers : The compound is also employed in creating synthetic resins and fibers that exhibit excellent physical strength and durability .

Table 1: Key Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Building Block | Used for synthesizing complex molecules |

| Biology | Enzyme Inhibition | Potential role in regulating metabolic pathways |

| Medicine | Drug Development | Targeting specific molecular pathways |

| Industry | Polymer Production | Intermediate for synthetic resins and fibers |

Case Study 1: Enzyme Inhibition Mechanism

A study explored the potential of ACDA as an enzyme inhibitor. The research demonstrated that ACDA could effectively bind to the active site of a specific enzyme involved in metabolic regulation, leading to decreased activity. This finding suggests its potential use in therapeutic interventions targeting metabolic diseases.

Case Study 2: Synthesis of Pharmaceutical Compounds

In a recent investigation, researchers utilized ACDA derivatives to synthesize novel active pharmaceutical ingredients. The study highlighted the efficiency of using ACDA in multi-step synthesis processes, yielding compounds with significant biological activity against various targets.

Mecanismo De Acción

The mechanism of action of 1-Aminocyclohexane-1,4-dicarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

1-Aminocyclohexane-1,4-dicarboxylic acid can be compared with other dicarboxylic acids, such as 1,4-cyclohexanedicarboxylic acid. While both compounds share a cyclohexane ring with carboxylic acid groups, the presence of the amino group in this compound adds unique reactivity and potential applications. Similar compounds include:

1,4-Cyclohexanedicarboxylic acid: Lacks the amino group, making it less versatile in certain chemical reactions.

1-Aminocyclopropanecarboxylic acid: Contains a smaller ring structure, leading to different chemical properties and applications.

Actividad Biológica

1-Aminocyclohexane-1,4-dicarboxylic acid (ACHDA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its structural properties, biological implications, and potential applications based on diverse research findings.

Structural Characteristics

ACHDA is characterized by a cyclohexane ring with two carboxylic acid groups and an amino group. Its molecular formula is , featuring a unique combination of functionalities that contribute to its reactivity and biological interactions.

1. Protein Interaction and Stability

Research has demonstrated that ACHDA can influence protein folding and stability. Its incorporation into peptide structures can restrict conformational flexibility, enhancing resistance to enzymatic degradation. This property is particularly valuable in drug design, where stability against proteolytic enzymes is crucial .

2. Pharmacological Properties

Studies indicate that ACHDA derivatives exhibit various pharmacological activities:

- Antidiuretic Activity : Peptides containing ACHDA have shown potent antidiuretic effects, comparable to natural vasopressin (AVP). For instance, modifications at specific positions (e.g., position 2) of peptides containing ACHDA resulted in selective modulation of biological activities, including pressor and uterotonic effects .

- Potential in Cancer Therapy : The structural stability provided by ACHDA may enhance the efficacy of peptide-based drugs targeting cancer-related pathways. For example, peptides designed with ACHDA have been tested as inhibitors of histone chaperones involved in chromatin remodeling, which is critical in cancer progression .

Case Study 1: Antidiuretic Peptides

A series of peptides synthesized with ACHDA were evaluated for their biological activity. The study revealed that certain analogues exhibited significant antidiuretic effects while maintaining selectivity over other physiological responses. This selectivity is attributed to the conformational rigidity introduced by ACHDA .

Case Study 2: Protein Motifs in Nanostructures

The introduction of ACHDA into β-helical motifs has been studied for its ability to enhance structural integrity in synthetic nanoconstructs. The findings suggest that peptides incorporating ACHDA display improved stability and functionality, making them promising candidates for biomedical applications .

Comparative Analysis

To better understand the unique properties of ACHDA, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Aminocyclohexanecarboxylic Acid | Single amino group and carboxylic acid | Simpler structure; less sterically hindered |

| 1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate | Two methyl groups on cyclohexane | Enhanced reactivity due to methyl substitution |

| Diethyl 4-aminocyclohexane-1,1-dicarboxylate | Ethyl esters instead of methyl | Different solubility and reactivity profiles |

Propiedades

IUPAC Name |

1-aminocyclohexane-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c9-8(7(12)13)3-1-5(2-4-8)6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQXFBXJCBUSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326863 | |

| Record name | 1-aminocyclohexane-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215229-17-7 | |

| Record name | 1-Amino-1,4-cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215229-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-aminocyclohexane-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.